(2-Bromopyridin-3-yl)methylamine hydrochloride
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Overview
Description
(2-Bromopyridin-3-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2 and a molecular weight of 223.5 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(2-Bromopyridin-3-yl)methylamine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development.
Industry: Used in the production of agrochemicals and pharmaceuticals
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if safety measures are not followed .
Mechanism of Action
Target of Action
Bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles at the carbon attached to the bromine atom.
Mode of Action
The mode of action of (2-Bromopyridin-3-yl)methylamine hydrochloride is likely dependent on the specific reaction conditions and the presence of other reactants. In general, bromopyridines can participate in various types of reactions, including nucleophilic substitution and cross-coupling reactions .
Biochemical Pathways
It’s worth noting that bromopyridines can be used to synthesize a wide variety of complex organic molecules, potentially affecting numerous biochemical pathways depending on the final product of the synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . For instance, it’s recommended to be stored at 4°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-3-yl)methylamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the reaction of 2-bromopyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Bromopyridin-3-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromopyridin-4-yl)methylamine hydrochloride
- (3-Bromopyridin-2-yl)methylamine
- (6-Bromopyridin-2-yl)methylamine
Uniqueness
(2-Bromopyridin-3-yl)methylamine hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in targeted chemical synthesis and research applications .
Properties
IUPAC Name |
(2-bromopyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKQTUFYBHUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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